molecular formula C11H12F3NO3 B12867035 2-(Trifluoromethyl)-DL-tyrosine methyl ester

2-(Trifluoromethyl)-DL-tyrosine methyl ester

Cat. No.: B12867035
M. Wt: 263.21 g/mol
InChI Key: HDACRITYBVVSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-DL-tyrosine methyl ester is a synthetic compound that belongs to the class of trifluoromethylated amino acid derivatives. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, which make it a valuable moiety in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with a precursor molecule under basic conditions . The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)-DL-tyrosine methyl ester may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yields. Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-DL-tyrosine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-DL-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, thereby affecting their activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the target molecule . The exact pathways involved can vary, but they often include interactions with hydrophobic pockets and hydrogen bonding sites within the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-DL-tyrosine methyl ester is unique due to its combination of the trifluoromethyl group with the tyrosine structure. This combination imparts distinct chemical properties, such as increased electronegativity and hydrophobicity, which are not present in other similar compounds. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced stability and bioavailability .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl 2-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H12F3NO3/c1-18-10(17)9(15)4-6-2-3-7(16)5-8(6)11(12,13)14/h2-3,5,9,16H,4,15H2,1H3

InChI Key

HDACRITYBVVSQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)O)C(F)(F)F)N

Origin of Product

United States

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